Furaltadone-d8
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Overview
Description
Furaltadone-d8 is a deuterated form of Furaltadone, a nitrofuran antibiotic. It is primarily used in research settings, particularly in the field of proteomics. The molecular formula of this compound is C13H8D8N4O6, and it has a molecular weight of 332.34 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furaltadone-d8 involves the incorporation of deuterium atoms into the Furaltadone molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents during the synthesis process. The specific reaction conditions and reagents used can vary depending on the desired level of deuteration and the starting materials available .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques such as microwave-assisted reactions and modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods .
Chemical Reactions Analysis
Types of Reactions
Furaltadone-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The nitro group in this compound can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitro group or other reactive sites on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Furaltadone-d8 is widely used in scientific research due to its stable isotopic labeling, which makes it an ideal internal standard for quantitative analysis in proteomics and other fields. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Furaltadone and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Furaltadone.
Medicine: Used in research on the efficacy and safety of Furaltadone as an antibiotic.
Industry: Applied in the development of new analytical methods for the detection of Furaltadone residues in food and environmental samples
Mechanism of Action
Furaltadone-d8 exerts its effects by interfering with bacterial protein synthesis. It targets bacterial ribosomes, inhibiting the synthesis of essential proteins required for bacterial growth and replication. This leads to the death of the bacterial cells. The molecular pathways involved include the inhibition of mitogen-activated protein kinase 9 (MAPK9), which plays a role in cellular stress responses .
Comparison with Similar Compounds
Furaltadone-d8 is part of the nitrofuran class of antibiotics, which also includes compounds such as:
- Nitrofurantoin
- Furazolidone
- Nitrofurazone
- Nifursol
- Nitrofuroxazide
- Nifuraldezone
- Nitrovin
Compared to these compounds, this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise quantitative analysis in research applications. This makes it particularly valuable as an internal standard in analytical chemistry .
Properties
CAS No. |
1246832-89-2 |
---|---|
Molecular Formula |
C13H16N4O6 |
Molecular Weight |
332.342 |
IUPAC Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/i3D2,4D2,5D2,6D2 |
InChI Key |
YVQVOQKFMFRVGR-JVLFVLBTSA-N |
SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Synonyms |
5-(4-Morpholinylmethyl-d8)-3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone; 5-(Morpholinomethyl-d8)-3-(5-nitrofurfurylidenamino)-2-oxazolidone; Altafur-d8; NF 260-d8; Furazolin-d8; Ibifur-d8; Medifuran-d8; Unifur-d8; Valsyn-d8; |
Origin of Product |
United States |
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